molecular formula C14H17NO6 B14789302 Dimethyl ((benzyloxy)carbonyl)-d-aspartate

Dimethyl ((benzyloxy)carbonyl)-d-aspartate

Cat. No.: B14789302
M. Wt: 295.29 g/mol
InChI Key: YPDSGUUJTVECEP-UHFFFAOYSA-N
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Description

Dimethyl ((benzyloxy)carbonyl)-d-aspartate is a chemical compound that belongs to the class of aspartate derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the aspartate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl ((benzyloxy)carbonyl)-d-aspartate typically involves the reaction of dimethyl aspartate with benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl ((benzyloxy)carbonyl)-d-aspartate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced aspartate derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced aspartate derivatives.

Scientific Research Applications

Dimethyl ((benzyloxy)carbonyl)-d-aspartate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a substrate for enzymatic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.

    Industry: It is used in the production of various chemical intermediates and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl ((benzyloxy)carbonyl)-d-aspartate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for the aspartate moiety, allowing for selective reactions at other sites. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the benzyloxycarbonyl group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

dimethyl 2-(phenylmethoxycarbonylamino)butanedioate

InChI

InChI=1S/C14H17NO6/c1-19-12(16)8-11(13(17)20-2)15-14(18)21-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18)

InChI Key

YPDSGUUJTVECEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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